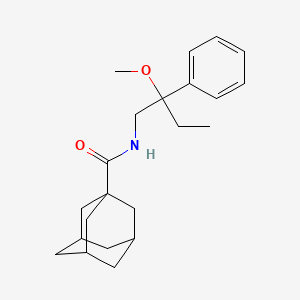![molecular formula C17H21NO3 B2784051 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide CAS No. 2309217-89-6](/img/structure/B2784051.png)
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide” is an organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a 2,5-dimethylfuran group, which is a heterocyclic compound with a five-membered ring structure containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzamide), a furan ring (from the 2,5-dimethylfuran), and an amide group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and 2,5-dimethylfuran groups. For instance, the furan ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzamide group could influence its solubility, while the 2,5-dimethylfuran group could influence its stability .Applications De Recherche Scientifique
Chemical Oxidation and Metabolism
Research on compounds similar to "N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide" includes studies on their chemical oxidation. For instance, studies have investigated the oxidation of anticonvulsants and demethylation processes in similar structures, revealing insights into metabolic pathways and potential drug interactions (Adolphe-Pierre et al., 1998) (Constantino et al., 1992). These studies contribute to understanding the chemical behavior and potential therapeutic applications of such compounds.
Synthesis and Applications of Biomass-Derived Chemicals
Another area of research related to "N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide" is the synthesis of biomass-derived chemicals, particularly furanic compounds like 2,5-dimethylfuran. These compounds are of interest due to their potential as biofuels and intermediates in the synthesis of biodegradable polymers and other valuable materials (Dutta & Mascal, 2014) (Kong et al., 2018). These studies highlight the potential of furanic compounds in sustainable chemistry and materials science.
Catalytic Conversion for Biomass Utilization
Further research focuses on the catalytic conversion of biomass-derived furanic compounds to valuable chemicals, demonstrating the versatility of these compounds in chemical synthesis and the potential for developing sustainable industrial processes. The efficient conversion of 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran, a promising biofuel candidate, showcases the innovative approaches to utilizing renewable resources for chemical production (Wang et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-10-5-6-11(2)14(7-10)17(20)18-9-16(19)15-8-12(3)21-13(15)4/h5-8,16,19H,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANNVTOWKZORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)

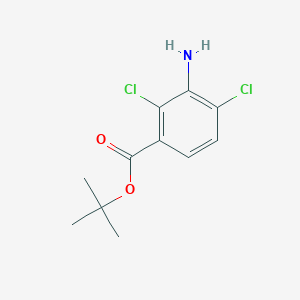
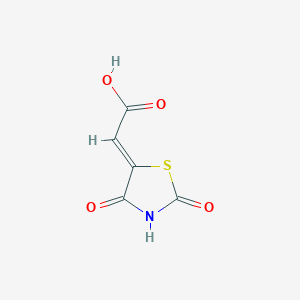
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2783977.png)
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
![3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2783979.png)
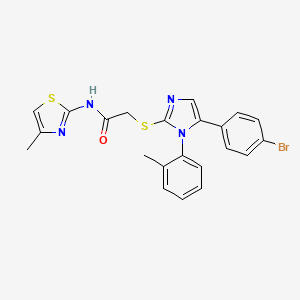
![6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2783981.png)
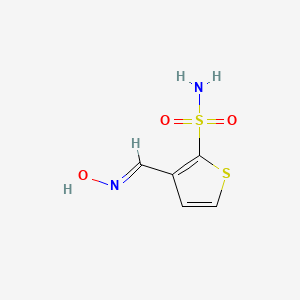
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2783985.png)


